molecular formula C21H26N2O2 B12621713 Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate CAS No. 918481-20-6

Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate

Cat. No.: B12621713
CAS No.: 918481-20-6
M. Wt: 338.4 g/mol
InChI Key: OCLJTKRHUAQHOX-UHFFFAOYSA-N
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Description

Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine ring that is N-protected by a benzyloxycarbonyl (Cbz) group and N-substituted with a 2-phenylpropyl chain. The Cbz protecting group is a cornerstone in synthetic organic and medicinal chemistry, widely used to protect amine functionalities during multi-step synthesis due to its stability under a variety of reaction conditions and the ease of its subsequent removal, typically via hydrogenolysis . The piperazine scaffold is a privileged structure in drug discovery, frequently found in pharmaceuticals targeting the central nervous system and other therapeutic areas . Piperazine-containing compounds are often investigated for their interactions with neurological targets, such as dopamine and serotonin receptors . For instance, related arylpiperazine derivatives have been studied as potential ligands for dopaminergic receptors , and the piperazine ring is a common feature in modulators of targets like the fatty acid amide hydrolase (FAAH) . The specific substitution pattern of this compound, with a lipophilic 2-phenylpropyl chain, suggests potential applications in the research and development of novel bioactive molecules. This structure makes it a valuable building block or intermediate for medicinal chemists working in hit-to-lead optimization and for constructing more complex molecules for biological evaluation. Researchers can utilize the reactive handles for further functionalization; the Cbz group can be deprotected to reveal a secondary amine, while the phenylpropyl chain offers a site for further derivatization. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918481-20-6

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate

InChI

InChI=1S/C21H26N2O2/c1-18(20-10-6-3-7-11-20)16-22-12-14-23(15-13-22)21(24)25-17-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3

InChI Key

OCLJTKRHUAQHOX-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction with Piperazine Derivatives

The initial step often involves the reaction of piperazine with appropriate acylating agents. A common method includes the use of benzyl chloroformate, which reacts with piperazine to form benzyl piperazine-1-carboxylate. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under basic conditions provided by a base like triethylamine.

Alkylation Steps

Once benzyl piperazine-1-carboxylate is formed, it can undergo further alkylation to introduce the 2-phenylpropyl group. This step often utilizes alkyl halides such as 2-bromopropane or similar compounds in the presence of a base like potassium carbonate in solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions are critical, with temperatures typically maintained between 0°C and room temperature to optimize yields and minimize side reactions.

Final Coupling Reactions

The final step involves coupling the intermediate with additional reagents to complete the synthesis of Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate. This may involve further purification steps, including recrystallization or chromatography, to isolate the desired product from by-products effectively.

Step Reactants Conditions Yield (%) References
1 Piperazine + Benzyl chloroformate DCM, Triethylamine, RT >80%
2 Benzyl piperazine-1-carboxylate + 2-bromopropane DMF, K₂CO₃, 0°C to RT 60%
3 Intermediate + Acids/Bases for purification Chromatography >95% purity

Temperature Control

Maintaining appropriate temperatures during synthesis is crucial for maximizing yields and minimizing unwanted side reactions. For instance, reactions involving sensitive intermediates should be conducted at lower temperatures (0–5°C) during initial steps to prevent decomposition.

Solvent Selection

The choice of solvent significantly impacts solubility and reactivity. Common solvents include:

Purification Techniques

Post-synthesis purification techniques such as silica gel chromatography are essential for isolating high-purity products. Thin-layer chromatography (TLC) can be employed during synthesis to monitor reaction progress and ensure completion.

The preparation of this compound involves a multi-step synthetic process that requires careful consideration of reaction conditions and purification methods to achieve high yields and purity levels. Ongoing research into optimizing these synthetic routes will further enhance the efficiency and applicability of this compound in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

1.1 Modulation of Fatty Acid Amide Hydrolase

One of the notable applications of benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate derivatives is their role as modulators of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of endocannabinoids, which are crucial for pain and anxiety modulation. Research indicates that these compounds can effectively inhibit FAAH activity, leading to potential therapeutic effects against anxiety and pain disorders. For instance, derivatives have been shown to exhibit promising results in preclinical models, suggesting efficacy comparable to existing pain management therapies .

1.2 Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic properties of piperazine derivatives, including this compound. A specific compound demonstrated strong inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX), enzymes involved in inflammatory pathways. The compound exhibited an IC50 value significantly lower than that of standard anti-inflammatory drugs, indicating its potential as a new therapeutic agent for inflammatory diseases .

Chemical Synthesis and Structure Activity Relationship

2.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives. The general synthetic route includes:

  • Formation of the piperazine core through alkylation.
  • Introduction of the benzyl group via nucleophilic substitution.
  • Esterification to yield the final carboxylate derivative.

This method allows for modifications that can enhance pharmacological properties by varying substituents on the piperazine ring or the phenyl group .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsProduct
1AlkylationPiperazine, Alkyl halidePiperazine derivative
2Nucleophilic SubstitutionBenzyl chlorideBenzyl-piperazine
3EsterificationCarboxylic acid, Coupling agentThis compound

Case Studies

3.1 Therapeutic Efficacy in Animal Models

A study involving animal models demonstrated that this compound significantly reduced pain responses in inflammatory models compared to controls. The compound's ability to inhibit COX-2 was linked to a reduction in pro-inflammatory cytokines, establishing a clear mechanism for its analgesic effects .

3.2 Cancer Research Applications

In cancer research, derivatives of this compound have shown promise as potential anti-cancer agents. In vitro studies indicated that these compounds could inhibit the proliferation of various cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior . The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate with analogous compounds, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Substituent Variations and Structural Features

Compound Name (CAS No.) Substituent at 4-Position Key Functional Groups Structural Impact
This compound 2-Phenylpropyl Aromatic (phenyl), branched alkyl Enhanced lipophilicity, potential CNS activity
Benzyl (S)-4-(5-(benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate (3p) Benzyloxy pentenyl Ether, alkene Moderate yield (57%), enantioselective synthesis
Benzyl 4-(2-methylpropyl)piperazine-1-carboxylate (HS-8767, 629625-93-0) 2-Methylpropyl (isobutyl) Branched alkyl Lower regulatory scrutiny (REACH-exempt)
Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (63234-46-8) 3-Hydroxypropyl Hydroxyl group Increased hydrophilicity, improved solubility
Benzyl 4-(4-(2-(tert-butoxy)-2-oxoethoxy)phenyl)piperazine-1-carboxylate (14) tert-Butoxy ethoxy phenyl Ester, bulky tert-butyl Reduced solubility, metabolic stability

Biological Activity

Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate is a compound notable for its biological activity, particularly as a modulator of fatty acid amide hydrolase (FAAH). This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a piperazine ring, a benzyl group, and a phenylpropyl substituent. Its molecular formula is C₂₁H₂₃N₃O₂, with a molecular weight of approximately 338.45 g/mol. The structural components contribute to its unique pharmacological profile.

FAAH Inhibition
The primary biological activity of this compound is its role as a FAAH inhibitor. FAAH is an enzyme responsible for the breakdown of endocannabinoids, which are crucial in regulating pain and anxiety. By inhibiting FAAH, this compound can enhance endocannabinoid signaling, potentially leading to therapeutic effects in conditions like chronic pain and anxiety disorders.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on FAAH activity. For example, studies have shown that this compound can increase the levels of anandamide (an endocannabinoid) in neuronal cells, which is associated with analgesic and anxiolytic effects .

Case Study: Pain Management

A study focusing on the analgesic properties of FAAH inhibitors highlighted that compounds similar to this compound significantly reduced pain responses in animal models. The results indicated that the compound could serve as a potential treatment for neuropathic pain by modulating endocannabinoid levels .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound Name Molecular Formula Key Features
Benzyl 4-(2-chloroethyl)piperazine-1-carboxylate C₂₁H₂₃ClN₂O₂Contains chloroethyl; potential anti-cancer activity
Benzyl 4-(2-formylphenyl)piperazine-1-carboxylate C₂₁H₂₃N₂O₃Features an aldehyde group; investigated for reactivity
Tert-butyl 3-Allyl-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate C₂₁H₃₅N₃O₃Includes hydroxymethyl; used in various synthetic applications

This comparative analysis shows that while all these compounds share a piperazine core, their substituents significantly influence their biological activities.

Therapeutic Applications

Given its mechanism as a FAAH inhibitor, this compound holds promise for various therapeutic applications:

  • Anxiety Disorders : By enhancing endocannabinoid signaling, it may alleviate symptoms associated with anxiety.
  • Chronic Pain Management : Its ability to modulate pain pathways makes it a candidate for treating chronic pain conditions.
  • Potential Anticancer Activity : Some studies suggest that FAAH inhibitors can also influence tumor growth dynamics, although further research is needed to establish this link conclusively .

Q & A

Q. What are the recommended safety protocols for handling Benzyl 4-(2-phenylpropyl)piperazine-1-carboxylate in laboratory settings?

  • Methodological Answer : Due to insufficient toxicological data, standard precautions for novel organic compounds should be followed. Immediate eye exposure requires flushing with water for 10–15 minutes and consultation with an ophthalmologist . Skin contact necessitates washing with soap and water for ≥15 minutes, followed by medical evaluation. In case of ingestion, oral rinsing (if conscious) and urgent medical attention are advised. Work under a fume hood with PPE (gloves, lab coat, goggles) is mandatory.

Q. What synthetic routes are commonly employed to prepare piperazine-1-carboxylate derivatives, and how can they be adapted for this compound?

  • Methodological Answer : A general approach involves nucleophilic substitution or amination reactions. For example, benzyl piperazine-1-carboxylate derivatives are synthesized via iridium-catalyzed amination of allylic acetates (e.g., crotyl acetate) in polar aprotic solvents like DMF at 50°C, yielding 57–98% . Adapting this for the 2-phenylpropyl substituent would require selecting a suitable allylic precursor (e.g., 2-phenylpropyl acetate) and optimizing reaction time/temperature. Purification via flash chromatography (SiO₂, heptane:ethyl acetate gradients) is standard .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry and stereochemistry (e.g., distinguishing S/R enantiomers via splitting patterns) .
  • HRMS : Validates molecular weight and isotopic composition .
  • TLC/HPLC : Monitors reaction progress and purity (>98% preferred for pharmacological studies) .
  • SFC : Quantifies enantiomeric excess (ee) for chiral variants (e.g., 94% ee achieved via iridium catalysis) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using asymmetric catalysis?

  • Methodological Answer : Iridium-based catalysts enable regio- and enantioselective amination of allylic acetates. For example, using [Ir(cod)Cl]₂ with chiral phosphoramidite ligands in DMF at 50°C achieved 64–98% yield and 94% ee for analogous compounds . Key parameters include:
  • Solvent selection : DMF or DME enhances reaction efficiency .
  • Ligand design : Bulky ligands improve stereocontrol .
  • Temperature : Lower temps (e.g., 40°C) may reduce racemization.

Q. What strategies resolve contradictions in low-yield reactions during piperazine-1-carboxylate synthesis?

  • Methodological Answer : Low yields (e.g., 4–9% in phosphonate derivatives ) often stem from steric hindrance or poor nucleophile reactivity. Mitigation strategies:
  • Precursor modification : Use electron-withdrawing groups (e.g., trifluoroacetamido) to activate electrophilic sites .
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
  • Catalyst screening : Transition-metal catalysts (Pd, Cu) may enhance coupling reactions .

Q. How do structural modifications (e.g., substituent position, stereochemistry) impact the biological activity of piperazine-1-carboxylate derivatives?

  • Methodological Answer :
  • Substituent effects : Introducing fluorinated groups (e.g., CF₃) enhances metabolic stability and receptor binding .
  • Stereochemistry : Enantiomers may exhibit divergent activities. For example, (S)-configured derivatives showed higher inhibitory potency in monoacylglycerol lipase studies .
  • Piperazine ring flexibility : Rigidifying the ring (e.g., via sp³ hybridization) improves selectivity for enzyme targets .

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